molecular formula C11H10ClNO2 B8505711 4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

Cat. No. B8505711
M. Wt: 223.65 g/mol
InChI Key: NZCGSJLWTLFGRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid is a useful research compound. Its molecular formula is C11H10ClNO2 and its molecular weight is 223.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

Molecular Formula

C11H10ClNO2

Molecular Weight

223.65 g/mol

IUPAC Name

4-chloro-3,7-dimethyl-1H-indole-2-carboxylic acid

InChI

InChI=1S/C11H10ClNO2/c1-5-3-4-7(12)8-6(2)10(11(14)15)13-9(5)8/h3-4,13H,1-2H3,(H,14,15)

InChI Key

NZCGSJLWTLFGRG-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(C=C1)Cl)C(=C(N2)C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 20 ml of ethanol and 5 ml of water were dissolved 1.50 g (6.0 mmol) of ethyl 4-chloro-7-methylindole-2-carboxylate and 0.5 g (9.0 mmol) of potassium hydroxide. The reaction mixture was refluxed for 4 hours. The solution was concentrated and then 1N HCl aqueous solution was added. The precipitates were separated by filtration, dissolved in 50 ml of diethyl ether and extracted with 30 ml of aqueous sodium hydrogencarbonate solution three times. The extract was washed with 30 ml of diethyl ether. The water layers were made acid with 1N HCl aqueous solution and extracted with 30 ml of diethyl ether three times. The extract was dried over anhydrous magnesium sulfate and concentrated to provide 0.91 g of beige crystals. Yield: 68%
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Yield
68%

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